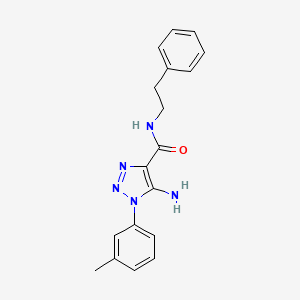![molecular formula C19H27N3O6 B5973675 methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate, also known as DPA-714, is a novel PET (positron emission tomography) radiotracer that has been extensively used in scientific research. It is a selective ligand for the translocator protein (TSPO), which is highly expressed in activated microglia and has been implicated in various neurological disorders. DPA-714 has been used to study the role of microglia in neuroinflammation, neurodegeneration, and neuroprotection.
Wirkmechanismus
The mechanism of action of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate involves its binding to TSPO, which is highly expressed in activated microglia. TSPO has been implicated in various cellular processes, including cholesterol transport, apoptosis, and immune response. The binding of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate to TSPO results in the modulation of microglial activation, which can have both neuroprotective and neurotoxic effects depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate are complex and depend on various factors, including the dose, the duration of exposure, and the context. methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate has been shown to modulate microglial activation, which can result in the production of pro-inflammatory cytokines and reactive oxygen species. However, methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate has also been shown to have neuroprotective effects by reducing neuroinflammation and promoting neurogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate in lab experiments include its selectivity for TSPO, its ability to cross the blood-brain barrier, and its non-invasive imaging capabilities. However, there are also limitations to using methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate, including its high cost, the need for specialized equipment for PET imaging, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the use of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate in scientific research. One potential direction is the development of new TSPO ligands with improved selectivity and efficacy. Another potential direction is the use of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate in clinical trials to investigate its potential as a diagnostic tool for neurological disorders. Finally, the use of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate in combination with other imaging modalities and biomarkers may provide new insights into the pathophysiology of neurological disorders and lead to the development of new therapeutic strategies.
Synthesemethoden
The synthesis of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate involves several steps, including the protection of the amine group, the coupling of the piperazine ring, and the deprotection of the amine group. The final product is obtained through purification by column chromatography. The synthesis of methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate has been used in various scientific research applications, including PET imaging, in vitro studies, and in vivo studies. PET imaging with methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate allows for the visualization and quantification of TSPO expression in vivo, which can be used to monitor the progression of neuroinflammation and neurodegeneration. In vitro studies with methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate have been used to investigate the mechanisms of action of TSPO ligands and their effects on microglial activation. In vivo studies with methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate have been used to study the role of microglia in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-21(12-18(24)28-4)17(23)10-14-19(25)20-7-8-22(14)11-13-5-6-15(26-2)16(9-13)27-3/h5-6,9,14H,7-8,10-12H2,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZUQFQZVSPCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B5973599.png)
![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)

![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)
![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5973631.png)

![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)
![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)
![[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)
![1-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5973676.png)
![4-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5973684.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5973690.png)